N-(4-methoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
This compound belongs to a class of thioacetamide derivatives featuring a thieno[3,2-d]pyrimidin-4-one core, substituted with a 2-(thiophen-2-yl)ethyl group at position 3 and a 4-methoxyphenylacetamide moiety linked via a sulfanyl bridge at position 2. The 4-methoxyphenyl group may enhance solubility and metabolic stability, while the thiophenylethyl substituent could modulate lipophilicity and target binding .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S3/c1-27-15-6-4-14(5-7-15)22-18(25)13-30-21-23-17-9-12-29-19(17)20(26)24(21)10-8-16-3-2-11-28-16/h2-7,9,11-12H,8,10,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIVAIAFKWLXMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential biological activities. This article aims to explore its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 422.55 g/mol. Its structure includes:
- A methoxyphenyl group
- A thieno[3,2-d]pyrimidine moiety
- A sulfanyl acetamide functional group
| Property | Value |
|---|---|
| Molecular Formula | C21H22N4O3S |
| Molecular Weight | 422.55 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thieno[3,2-d]pyrimidines have been tested against various bacterial strains and exhibited effective inhibition. A study by Rani et al. (2014) indicated that such compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Thieno[3,2-d]pyrimidine derivatives have also been investigated for their anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle proteins and apoptosis-related genes (Berest et al., 2011).
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several studies. It has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models (Hsieh et al., 2012).
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Modulation : Similar compounds have shown the ability to modulate various receptors, including purinergic receptors, which are implicated in inflammation and cancer progression (Valant et al., 2010).
Case Study 1: Antimicrobial Efficacy
A study conducted by Patel et al. (2013) evaluated the antimicrobial activity of thieno[3,2-d]pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The study reported a minimum inhibitory concentration (MIC) of 50 µg/mL for the most active derivative.
Case Study 2: Anticancer Activity in Cell Lines
In a study by Rammohan et al. (2020), the anticancer activity of related compounds was assessed using MTT assays on HeLa and MCF-7 cell lines. Results indicated that the compounds significantly reduced cell viability at concentrations above 25 µM.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
- Thieno[3,2-d]pyrimidine vs. Thieno-pyrimidines exhibit enhanced π-stacking capabilities due to sulfur’s electronegativity, which may improve interactions with hydrophobic enzyme pockets . Quinazolinones (e.g., compound 12) are associated with antimicrobial activity, suggesting the core’s nitrogen-rich structure favors interactions with bacterial targets .
Substituent Effects
- Acetamide Aryl Groups: The 4-methoxyphenyl group in the target compound contrasts with sulfamoylphenyl () or 4-(trifluoromethoxy)phenyl () substituents in analogs.
- Heterocyclic Substituents :
Data Tables
Table 1: Structural and Functional Comparison of Selected Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
